6-(Pyrimidin-2-yl)pyridin-2-ol
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Overview
Description
6-(Pyrimidin-2-yl)pyridin-2-ol is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and chemical biology .
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been found to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation .
Mode of Action
For instance, some pyrimidine derivatives inhibit CDK2, preventing the progression of the cell cycle and leading to cell cycle arrest .
Biochemical Pathways
Inhibition of CDK2 can halt the cell cycle, preventing cell proliferation .
Result of Action
Similar pyrimidine derivatives have shown cytotoxic activities against various cell lines, suggesting potential anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrimidin-2-yl)pyridin-2-ol typically involves the cyclization of 3-substituted phenyl-1-(pyridin-2-yl)prop-2-en-1-one with urea or thiourea in the presence of sodium hydroxide as a base . The initial step involves the condensation of 2-acetylpyridine with substituted benzaldehyde in the presence of 20% sodium hydroxide . The reaction mixture is then refluxed for about 18 hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(Pyrimidin-2-yl)pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of this compound .
Scientific Research Applications
6-(Pyrimidin-2-yl)pyridin-2-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-Substituted phenyl-6-(pyridin-2-yl)pyrimidin-2-ol
- 4-Substituted phenyl-6-(pyridin-2-yl)pyrimidin-2-thiol
Uniqueness
6-(Pyrimidin-2-yl)pyridin-2-ol is unique due to its dual pyridine and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
6-pyrimidin-2-yl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-8-4-1-3-7(12-8)9-10-5-2-6-11-9/h1-6H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFMTARAPLKMMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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